Terpin hydrate
Overview
Description
Terpin hydrate is a monoterpenoid compound commonly used as an expectorant to treat respiratory conditions such as bronchitis, pneumonia, and chronic obstructive pulmonary disease. It is derived from natural sources like turpentine, oregano, thyme, and eucalyptus . The compound works by loosening mucus in the respiratory tract, making it easier to expel.
Mechanism of Action
Target of Action
Terpin hydrate primarily targets the bronchial secretory cells in the lower respiratory tract . These cells are responsible for the production and secretion of mucus, a key component in the body’s defense against respiratory infections.
Mode of Action
This compound works directly on the bronchial secretory cells to liquify and facilitate the elimination of bronchial secretions . This action helps to loosen mucus and ease congestion in patients presenting with acute or chronic bronchitis, and related pulmonary conditions . In addition to this, this compound also exerts a weak antiseptic effect on the pulmonary parenchyma .
Biochemical Pathways
It is known that this compound improves mucociliary function . This suggests that it may influence the pathways involved in mucus production and secretion, as well as those related to the body’s immune response in the respiratory tract.
Result of Action
The primary result of this compound’s action is the loosening of mucus and easing of congestion in the respiratory tract . By improving mucociliary function and facilitating the elimination of bronchial secretions, this compound helps to clear the airways and alleviate symptoms in patients with bronchitis and related conditions .
Biochemical Analysis
Biochemical Properties
Terpin hydrate improves mucociliary function by working directly on the bronchial secretory cells in the lower respiratory tract to liquify and facilitate the elimination of bronchial secretions . It also exerts a weak antiseptic effect on the pulmonary parenchyma
Cellular Effects
The primary cellular effect of this compound is its action on the bronchial secretory cells in the lower respiratory tract. It works directly on these cells to liquify and facilitate the elimination of bronchial secretions
Molecular Mechanism
The molecular mechanism of this compound involves its direct action on the bronchial secretory cells in the lower respiratory tract. It works to liquify and facilitate the elimination of bronchial secretions . It also exerts a weak antiseptic effect on the pulmonary parenchyma
Preparation Methods
Synthetic Routes and Reaction Conditions: Terpin hydrate can be synthesized from various volatile oils, including geraniol and linalool, by adding dilute acids such as 5% sulfuric acid . The reaction involves the hydration of these oils to form the monohydrate form of terpin.
Industrial Production Methods: In industrial settings, this compound is often produced by the hydration of α-pinene, a major component of turpentine oil. The process typically involves the use of sulfuric acid as a catalyst to facilitate the hydration reaction . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Types of Reactions:
Reduction: Although less common, this compound can be reduced under specific conditions to yield different monoterpenoid derivatives.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are often employed.
Major Products:
Oxidation: Terpineol
Reduction: Various monoterpenoid derivatives
Substitution: Substituted terpin derivatives
Scientific Research Applications
Chemistry: Terpin hydrate is used as a precursor in the synthesis of other valuable monoterpenoids, including terpineol and menthol. Its chemical properties make it a versatile intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has been shown to exhibit activity against various bacterial strains and may have applications in developing new antimicrobial agents .
Medicine: this compound is primarily used as an expectorant in medical applications. It helps in the treatment of respiratory conditions by loosening mucus and facilitating its expulsion. It is often formulated with other compounds like codeine to enhance its therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its pleasant aroma makes it a valuable ingredient in perfumes and other scented products .
Comparison with Similar Compounds
Guaifenesin: Another expectorant commonly used to treat respiratory conditions.
Menthol: A monoterpenoid with similar expectorant properties but also widely used for its cooling sensation in topical applications.
Terpineol: A derivative of terpin hydrate, primarily used in the fragrance industry for its pleasant aroma.
Uniqueness: this compound is unique in its dual action as both an expectorant and a weak antiseptic. Its ability to directly act on bronchial secretory cells and facilitate mucus expulsion sets it apart from other similar compounds .
Properties
IUPAC Name |
4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNWAMSGVWEHFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023643, DTXSID401031800, DTXSID501031803 | |
Record name | Terpin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-Terpin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-p-Menthan-1,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | trans-p-Menthane-1,8-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 mg/mL at 20 °C | |
Record name | trans-p-Menthane-1,8-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80-53-5, 565-48-0, 565-50-4, 2451-01-6 | |
Record name | Terpin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Terpin [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080535 | |
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Record name | cis-p-Menthan-1,8-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565480 | |
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Record name | Terpin, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565504 | |
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Record name | TERPIN HYDRATE | |
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Record name | TERPIN | |
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Record name | Cyclohexanemethanol, 4-hydroxy-.alpha.,.alpha.,4-trimethyl- | |
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Record name | Terpin | |
Source | EPA DSSTox | |
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Record name | trans-Terpin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031800 | |
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Record name | cis-p-Menthan-1,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031803 | |
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Record name | p-menthane-1,8-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.172 | |
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Record name | cis-4-hydroxy-α,α,4-trimethylcyclohexanemethanol | |
Source | European Chemicals Agency (ECHA) | |
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Record name | TERPIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPF495B08R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | TERPIN, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HW1S44T5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | trans-p-Menthane-1,8-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
158 - 159 °C | |
Record name | trans-p-Menthane-1,8-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary pharmacological effect of terpin hydrate?
A1: this compound is primarily known for its expectorant properties. [] While its exact mechanism is not fully elucidated, it is believed to act by irritating the lining of the respiratory tract, thereby increasing fluid secretion and making it easier to cough up phlegm.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C10H20O2·H2O, and its molecular weight is 190.28 g/mol. []
Q3: What spectroscopic techniques are commonly used to characterize this compound?
A3: Gas chromatography (GC) is frequently used to analyze this compound. [, , , , ] Other techniques like gas chromatography-mass spectrometry (GC-MS) are also employed for identification and quantification. [, ]
Q4: How does the stability of this compound in pharmaceutical formulations vary?
A4: The stability of this compound can be influenced by factors like pH, temperature, and the presence of other excipients. [] For example, acidic conditions can lead to dehydration of this compound. []
Q5: Have any quantitative structure-activity relationship (QSAR) studies been conducted on this compound or its derivatives?
A5: Yes, QSAR studies have investigated the toxicity of organic compounds, including this compound, to tadpoles. [] These studies examined the correlation between molecular structure, lipophilicity, and biological activity.
Q6: What analytical methods are used to quantify this compound in pharmaceutical preparations?
A6: Gas chromatography is a common method for determining this compound content. [, , , , ] Spectrophotometric methods have also been developed. [, ]
Q7: Is there any information on the environmental fate and degradation of this compound?
A7: Limited information is available regarding the environmental persistence and degradation pathways of this compound. Further research is needed to assess its potential environmental impact.
Q8: What factors can influence the dissolution rate and solubility of this compound?
A8: The dissolution rate and solubility of this compound can be affected by factors such as particle size, temperature, and the solvent system used. []
Q9: What are some alternative expectorant compounds used in place of this compound?
A9: Guaifenesin is another common expectorant. [] Other alternatives may include natural expectorants derived from plants, such as those found in eucalyptus oil. []
Q10: What databases and resources are valuable for research on this compound?
A10: Publicly accessible databases like PubChem, DrugBank, and the U.S. National Library of Medicine (PubMed) provide information on this compound and related research.
Q11: When was this compound first isolated and characterized?
A11: this compound was first isolated in the 19th century. It has been used in pharmaceutical preparations for over a century, primarily for its expectorant properties. []
Q12: Are there any emerging cross-disciplinary applications of this compound or its derivatives?
A12: While this compound is primarily known for its pharmaceutical use, ongoing research is exploring its potential in other areas. This includes its use as a starting material for the synthesis of novel compounds with potential applications in various fields.
Q13: What is the primary source of this compound?
A13: this compound is not naturally occurring in significant amounts. It is typically produced synthetically from pinene, a major constituent of turpentine oil. [, , , ]
Q14: How is this compound produced from turpentine?
A14: The synthesis of this compound from turpentine involves an acid-catalyzed hydration reaction. This process typically utilizes sulfuric acid as the catalyst. [, , , , ]
Q15: What factors influence the yield and purity of this compound during its production from turpentine?
A15: The yield and purity of this compound can be affected by several factors, including reaction temperature, acid concentration, reaction time, and the ratio of reactants. [] Optimization of these parameters is crucial for efficient production.
Q16: Are there any alternative methods for producing this compound?
A16: While the acid-catalyzed hydration of pinene is the most common method, researchers are exploring alternative synthesis routes, including enzymatic transformations and the use of heterogeneous catalysts. []
Q17: What are the environmental implications associated with the production of this compound from turpentine?
A17: The production of this compound involves the use of chemicals, such as sulfuric acid, which require careful handling and disposal. [] Research is ongoing to develop more sustainable and environmentally friendly production processes.
Q18: What other compounds are derived from this compound?
A18: this compound can be dehydrated to yield various terpineols, such as α-terpineol, which are widely used in fragrances and flavors. [, , ]
Q19: What are the applications of terpineols derived from this compound?
A19: Terpineols, particularly α-terpineol, are important fragrance ingredients used in a wide range of products, including perfumes, soaps, and detergents. [, ]
Q20: Are there any potential applications of this compound or its derivatives in materials science?
A20: Researchers are exploring the potential of terpenes, including those derived from this compound, as building blocks for sustainable polymers and other materials. []
Q21: Are there any applications of this compound or its derivatives in agriculture?
A21: Some terpenes exhibit insecticidal and antimicrobial activities. [] Research is investigating the potential of this compound derivatives as natural pesticides or biocides.
Q22: What are the challenges associated with the analysis of this compound in complex matrices?
A22: The presence of other volatile compounds in samples, such as those found in pharmaceutical preparations or biological fluids, can interfere with the accurate determination of this compound. []
Q23: How are interfering compounds addressed during the analysis of this compound?
A23: Sample preparation techniques, such as extraction and purification, are employed to remove or reduce interfering substances. [, , , , ] Chromatographic methods can also separate this compound from other compounds.
Q24: What are the advantages of using gas chromatography for the analysis of this compound?
A24: Gas chromatography offers high sensitivity and good resolution, allowing for the separation and quantification of this compound even in complex mixtures. [, , , , ]
Q25: What are the limitations of spectrophotometric methods for this compound analysis?
A25: Spectrophotometric methods may have lower sensitivity compared to chromatographic techniques and can be more susceptible to interference from other absorbing species in the sample. [, ]
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